1-(2,6-Dichlorophenyl)-2-indolinone is a well-characterized organic molecule with the CAS number 15362-40-0. Its synthesis has been reported in various scientific publications, including a detailed procedure outlined in the journal "Synthesis" []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
Research has explored the potential biological activities of 1-(2,6-Dichlorophenyl)-2-indolinone. Studies suggest that it might possess:
1-(2,6-Dichlorophenyl)-2-indolinone is a chemical compound with the molecular formula C₁₄H₁₁Cl₂NO₂ and a molecular weight of 296.15 g/mol. It is characterized by its melting point of 156-158 °C and a predicted boiling point of approximately 412 °C. The compound is a derivative of indolinone, featuring a dichlorophenyl group at the 1-position and an indole structure at the 2-position, making it structurally unique among its class. It is also known by several synonyms, including diclofenac acid and diclofenac free acid, highlighting its relationship to the non-steroidal anti-inflammatory drug, diclofenac .
1-(2,6-Dichlorophenyl)-2-indolinone itself doesn't have a known mechanism of action in biological systems. Its significance lies in its conversion to Diclofenac, which acts by inhibiting the enzymes cyclooxygenase (COX-1 and COX-2), leading to reduced prostaglandin synthesis and anti-inflammatory effects [].
These reactions are significant for its potential applications in medicinal chemistry and drug synthesis.
The compound exhibits notable biological activities, primarily attributed to its anti-inflammatory properties. It functions as a prodrug for diclofenac, which is known for its efficacy in reducing inflammation and pain. The mechanisms of action include:
Additionally, indole derivatives like this compound have been associated with various biological activities, including antiviral and anticancer properties.
The synthesis of 1-(2,6-Dichlorophenyl)-2-indolinone can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while achieving high yields.
1-(2,6-Dichlorophenyl)-2-indolinone has several applications:
Studies indicate that 1-(2,6-Dichlorophenyl)-2-indolinone interacts with various biological targets:
These interactions are critical for understanding its pharmacological profile and therapeutic applications.
Several compounds share structural similarities with 1-(2,6-Dichlorophenyl)-2-indolinone. Below are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Diclofenac | Contains a phenyl acetic acid moiety | Well-established anti-inflammatory agent |
Indomethacin | Indole derivative with methyl group | Potent anti-inflammatory but has different side effects |
Nimesulide | Contains a sulfonamide group | Selectively inhibits cyclooxygenases |
Meloxicam | Contains a thiazole ring | Selective COX-2 inhibitor |
1-(2,6-Dichlorophenyl)-2-indolinone is unique due to its specific dichlorophenyl substitution and distinct mechanism of action compared to these similar compounds. Its prodrug nature allows for different pharmacokinetic properties when compared to other non-steroidal anti-inflammatory drugs.
Irritant